molecular formula C24H24FN5O2 B2429792 3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877622-46-3

3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2429792
CAS No.: 877622-46-3
M. Wt: 433.487
InChI Key: NHOINGZNCKQZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-27-21-20(22(31)30(24(27)32)16-18-8-10-19(25)11-9-18)29-14-5-13-28(23(29)26-21)15-12-17-6-3-2-4-7-17/h2-4,6-11H,5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOINGZNCKQZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of purine and has attracted attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its interactions with adenosine receptors and monoamine oxidase enzymes.

Chemical Structure and Properties

This compound features a complex structure that includes a tetrahydropyrimidine ring fused with a purine base. The presence of a 4-fluorobenzyl group is significant as it enhances the compound's lipophilicity and receptor affinity.

Adenosine Receptor Interaction

Research indicates that derivatives of purine compounds often exhibit significant activity as adenosine receptor antagonists. The specific compound has been evaluated for its interaction with human adenosine receptors A1 and A2A.

Receptor Affinity (K_i in nM)
A1249
A2A253

These values suggest that the compound has comparable affinity for both receptor types, making it a dual antagonist. Such dual-target activity could be beneficial in treating conditions like Parkinson's disease and depression where modulation of adenosine signaling is crucial .

Monoamine Oxidase Inhibition

In addition to its receptor activity, this compound also shows promise as an inhibitor of monoamine oxidase B (MAO-B). The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is particularly relevant in neurodegenerative diseases.

Enzyme Inhibition Concentration (IC50 in nM)
MAO-B508

This level of inhibition suggests potential therapeutic applications in treating disorders characterized by dopaminergic deficits .

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds and their derivatives:

  • Antidepressant Activity : A study highlighted that compounds similar to the one discussed exhibited antidepressant effects in animal models. The forced swim test (FST) showed significant reductions in immobility times when treated with these compounds .
  • Cytotoxicity Studies : Other derivatives have been tested for cytotoxicity against various cancer cell lines. For example, one study reported high cytotoxic activity against murine mammary carcinoma and human colorectal adenocarcinoma cell lines .
  • Pharmacokinetic Properties : The lipophilicity and metabolic stability of these compounds were assessed using micellar electrokinetic chromatography (MEKC), providing insights into their bioavailability and potential for clinical use .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit promising anticancer properties. For instance, a related compound was tested against various human tumor cell lines and demonstrated significant cytotoxic effects with a mean growth inhibition rate of approximately 12.53% at a concentration of 105M10^{-5}M . This suggests that the compound could potentially be developed as a therapeutic agent for cancer treatment.

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes and receptors within biological systems. Its fluorinated groups may enhance binding affinity to target proteins involved in critical biological pathways. This property can be exploited for designing enzyme inhibitors that could serve as drugs for various diseases .

Drug Development Potential

Given its unique structure and biological activity profile, there is potential for this compound to be developed into a multi-target drug candidate. The ability to affect multiple pathways simultaneously may provide therapeutic advantages in treating complex diseases such as cancer or neurodegenerative disorders .

Case Study: Antitumor Activity

A study evaluating derivatives of similar compounds found that modifications in the structure correlated with enhanced antitumor activity. The research highlighted how specific substitutions could lead to improved efficacy against cancer cell lines . This underscores the importance of structural optimization in drug design.

Case Study: Pharmacokinetics

Research has also focused on the pharmacokinetic properties of related compounds. Studies indicate that modifications can significantly impact absorption rates and metabolic stability. Understanding these properties is crucial for developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., reflux at 80–100°C), solvent choice (n-butanol or ethanol for cyclization), and reaction time (10–20 hours for multi-step reactions). Catalysts like Pd(Ph₃)₄ for Suzuki-Miyaura coupling and base selection (K₂CO₃) are critical. Purification via column chromatography (EtOAc/hexane gradients) or recrystallization (ethanol/water) enhances purity. For example, refluxing for 10 hours in n-butanol yielded 93% purity in related pyrimidopurinediones .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what spectral markers should be prioritized?

  • Methodological Answer : Use ¹H/¹³C NMR to identify substituent environments (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 3.3–3.5 ppm) and HRMS for molecular ion validation. IR spectroscopy confirms carbonyl stretches (~1,700 cm⁻¹) and aromatic C–F bonds (~1,200 cm⁻¹). For example, ¹H-NMR of a related compound showed distinct splitting patterns for N-CH₃ (δ 3.35 ppm) and CH₂ groups (δ 4.36 ppm) .

Q. How should researchers design initial biological activity screens for therapeutic potential?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes (e.g., cyclooxygenase inhibition ) or receptors (e.g., dopamine D₂/D₃ receptors ). Use cell-based models (e.g., adjuvant-induced arthritis in rats ) for anti-inflammatory or neuroprotective activity. Screen at 1–100 µM concentrations with UPLC/MS purity ≥95% to ensure reliable data .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies to identify critical functional groups?

  • Methodological Answer : Systematically modify substituents:

  • Fluorobenzyl group : Compare 4-fluoro vs. 2-fluoro analogs for electronic effects on target binding.
  • Phenethyl chain : Vary alkyl length (e.g., ethyl vs. propyl) to assess hydrophobic interactions.
  • Methyl groups : Replace with bulkier substituents (e.g., isopropyl) to probe steric hindrance.
    SAR studies on similar compounds showed that prenylation (3-methyl-2-butenyl) enhanced anti-inflammatory activity by 2-fold .

Q. What experimental and computational approaches elucidate the compound’s mechanism of action?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding poses with site-directed mutagenesis of target enzymes (e.g., COX-1/2 ). Validate via surface plasmon resonance (SPR) for binding kinetics (KD values) and cellular thermal shift assays (CETSA) to confirm target engagement. For example, a prenylated analog showed COX-2 inhibition (IC₅₀ = 0.8 µM) via direct binding to the active site .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Investigate pharmacokinetic factors :

  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
  • Bioavailability : Perform PK studies in rodents (e.g., oral vs. IV administration).
  • Tissue distribution : Radiolabel the compound (¹⁴C or ³H) for quantitative tracking.
    A related pyrimidopurinedione showed poor oral bioavailability (<10%) due to first-pass metabolism, explaining in vitro/in vivo discordance .

Q. What advanced purification techniques isolate high-purity samples for crystallography?

  • Methodological Answer : Employ preparative HPLC with C18 columns (ACN/water gradients) for >99% purity. For crystallization, use solvent pairs like dichloromethane/hexane or optimize via polythermal methods . A study achieved single crystals of a pyrimidoquinoline analog using slow evaporation from methanol .

Q. What methodologies determine binding affinity and kinetics with molecular targets?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) for ΔH/ΔS measurements and fluorescence polarization for real-time binding. For low-solubility compounds, microscale thermophoresis (MST) is effective. A fluorinated purine analog showed Kd = 120 nM for its target via SPR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.